JMX0293

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

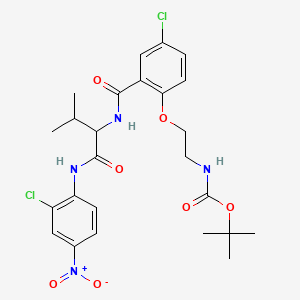

C25H30Cl2N4O7 |

|---|---|

Molecular Weight |

569.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate |

InChI |

InChI=1S/C25H30Cl2N4O7/c1-14(2)21(23(33)29-19-8-7-16(31(35)36)13-18(19)27)30-22(32)17-12-15(26)6-9-20(17)37-11-10-28-24(34)38-25(3,4)5/h6-9,12-14,21H,10-11H2,1-5H3,(H,28,34)(H,29,33)(H,30,32) |

InChI Key |

UYVWMWGFNTXKPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of JMX0293

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: STAT3 Phosphorylation Inhibition and Apoptosis Induction

JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, exerts its potent anti-cancer effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT3, a critical step in its activation.[1][2] This inhibition disrupts the downstream signaling cascade that promotes cell proliferation, survival, and differentiation, ultimately leading to apoptosis in cancer cells.[1][2] The compound has shown significant efficacy in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2]

Signaling Pathway of this compound Action

The primary molecular target of this compound is the STAT3 protein. In many cancers, STAT3 is constitutively activated through phosphorylation, leading to dimerization, nuclear translocation, and the transcription of target genes involved in cell survival and proliferation. This compound intervenes by preventing this initial phosphorylation step, thus inactivating the entire pathway. This leads to a downstream effect of inducing programmed cell death, or apoptosis.

References

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

JMX0293: A Potent STAT3 Inhibitor for Breast Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in the development and progression of various cancers, including breast cancer. Its involvement in cell proliferation, survival, and metastasis makes it a prime target for therapeutic intervention. JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, has emerged as a promising small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation in breast cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various breast cancer cell lines. The following tables summarize the key quantitative data, including IC50 values, providing a clear comparison of its efficacy.

| Cell Line | Receptor Status | This compound IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.92[1] | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.38[2][3] | [2][3] |

| MCF-7 | Estrogen Receptor-Positive (ER+) | 2.24[1] | [1] |

| T-47D | Estrogen Receptor-Positive (ER+) | Data not available | |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Data not available | |

| MCF-10A | Non-tumorigenic breast epithelial | > 60[2][3] | [2][3] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

| Animal Model | Tumor Type | Treatment Dose | Outcome | Reference |

| Mice | TNBC Xenograft (MDA-MB-231) | 10 mg/kg | Significant suppression of tumor growth | [1] |

Table 2: In Vivo Efficacy of this compound.

Mechanism of Action: STAT3 Signaling Inhibition

This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. The binding of cytokines and growth factors to their receptors on the cell surface activates Janus kinases (JAKs), which in turn phosphorylate STAT3 at the tyrosine 705 (Tyr705) residue. This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, leading to the transcription of target genes involved in cell proliferation and survival.

This compound inhibits the phosphorylation of STAT3 at Tyr705.[1] This blockade prevents the activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved-PARP.[1] This shift in the balance of apoptotic regulators ultimately induces programmed cell death in breast cancer cells.

Figure 1: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a STAT3 inhibitor in breast cancer.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Breast cancer cells

-

Complete growth medium

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Breast cancer cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MDA-MB-231 breast cancer cells

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject MDA-MB-231 cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 2 weeks).

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a potent and selective STAT3 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines, particularly in triple-negative breast cancer models. Its ability to suppress tumor growth in vivo with minimal toxicity highlights its potential as a promising therapeutic candidate. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other STAT3 inhibitors for the treatment of breast cancer. Further research is warranted to fully elucidate its clinical potential.

References

Early In Vitro Efficacy of JMX0293 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the early in vitro studies conducted on JMX0293, a novel small molecule compound. The data herein focuses on its initial characterization and anti-cancer properties against various breast cancer cell lines.

Compound Profile

This compound is identified as an O-alkylamino-tethered salicylamide (B354443) derivative.[1][2] Preclinical investigations have highlighted its potential as a therapeutic agent for treating estrogen receptor-negative (ENBC) and triple-negative breast cancer (TNBC).[3]

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human breast cancer cell lines and a non-tumorigenic breast epithelial cell line. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of this compound in Human Breast Cell Lines

| Cell Line | Receptor Status | This compound IC50 (µM) |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.92[3] - 3.38[1][2] |

| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | Data suggests dose-dependent suppression, specific IC50 not provided.[3] |

| MCF-7 | ER+ | 2.24[3] |

| T-47D | ER+ | Data suggests dose-dependent suppression, specific IC50 not provided.[3] |

| MCF-10A | Non-tumorigenic | > 60[1][2] |

Note: A discrepancy in the reported IC50 for MDA-MB-231 exists between sources.

Mechanism of Action: STAT3 Pathway Inhibition

In vitro studies indicate that this compound exerts its anti-cancer effects through the inhibition of the STAT3 signaling pathway.[1][2][3] Specifically, this compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue.[3] This action leads to a downstream cascade of events that promote apoptosis.

The inhibition of STAT3 phosphorylation results in the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[3] this compound was also observed to increase the levels of cleaved-caspase 3 and cleaved-PARP, further indicating the induction of apoptosis.[3] Consequently, the ratio of Bcl-2 to Bax is reduced, shifting the cellular balance towards apoptosis.[3]

Caption: this compound inhibits STAT3 phosphorylation, promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early in vitro studies of this compound.

Cell Culture

-

Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T-47D) and the non-tumorigenic human breast epithelial cell line (MCF-10A) were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Western Blot Analysis)

The induction of apoptosis was evaluated by measuring the levels of key apoptotic proteins via Western blot.

-

Cell Lysis: Cells were treated with this compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against STAT3, phospho-STAT3 (Tyr705), Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

The Effect of JMX0293 on Apoptosis Pathways in Triple-Negative Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. This document provides a technical overview of the preclinical findings related to JMX0293, a novel investigational compound, and its effects on the apoptotic pathways in TNBC. The data herein demonstrate that this compound induces apoptosis in TNBC cells through a multi-faceted mechanism involving the modulation of key signaling pathways, including the PI3K/Akt/mTOR axis and the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.

Introduction to Apoptosis in TNBC

Triple-Negative Breast Cancer is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity and lack of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapies. Evading apoptosis is a key hallmark of cancer, and the signaling pathways governing this process are frequently dysregulated in TNBC.

The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these proteins determines the mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which initiates the activation of caspase-9 and the subsequent executioner caspase-3. The PI3K/Akt/mTOR pathway is a critical survival pathway that is often hyperactivated in TNBC and can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins.

This compound: Mechanism of Action in TNBC

This compound is a small molecule inhibitor designed to selectively target key nodes in pro-survival signaling pathways that are hyperactivated in TNBC. Preclinical studies indicate that this compound induces potent apoptotic effects in various TNBC cell lines. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway through the inhibition of the PI3K/Akt signaling cascade and the subsequent modulation of Bcl-2 family protein expression.

This compound Modulates the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and apoptosis. In many TNBC cases, this pathway is constitutively active, promoting cell survival and resistance to therapy.[1][2][3][4] this compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition leads to the downstream deactivation of mTOR and other effector molecules that promote cell survival.

This compound Alters the Balance of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[5][6][7] Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins Bax and Bak. This compound treatment has been observed to downregulate the expression of Bcl-2 and Mcl-1, while upregulating the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial dysfunction and apoptosis.

This compound Induces Caspase Activation

The culmination of the apoptotic signaling cascade is the activation of caspases. This compound treatment leads to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on TNBC cell lines.

Table 1: IC50 Values of this compound in TNBC Cell Lines (72h treatment)

| Cell Line | Description | IC50 (µM) |

| MDA-MB-231 | Mesenchymal-like | 1.5 |

| Hs578T | Mesenchymal-like | 2.1 |

| BT-549 | Mesenchymal-like | 1.8 |

| MDA-MB-468 | Basal-like | 3.2 |

Table 2: Apoptosis Induction by this compound (2 µM, 48h) in MDA-MB-231 Cells

| Marker | Method | % of Apoptotic Cells (Annexin V+) | Fold Change vs. Control |

| Annexin V/PI Staining | Flow Cytometry | 45.3% | 9.1 |

Table 3: Effect of this compound (2 µM, 24h) on Key Apoptotic Proteins in MDA-MB-231 Cells

| Protein | Method | Relative Expression Level (Fold Change vs. Control) |

| p-Akt (Ser473) | Western Blot | 0.2 |

| Total Akt | Western Blot | 1.0 |

| Bcl-2 | Western Blot | 0.4 |

| Bax | Western Blot | 2.5 |

| Cleaved Caspase-9 | Western Blot | 3.8 |

| Cleaved Caspase-3 | Western Blot | 4.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTS)

-

Cell Seeding: TNBC cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound (0.01 to 100 µM) or DMSO as a vehicle control for 72 hours.

-

MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

-

Incubation: Plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 incubator.

-

Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: MDA-MB-231 cells were treated with 2 µM this compound or DMSO for 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Staining: FITC Annexin V and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry (e.g., BD FACSCanto™ II). Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.

Western Blot Analysis

-

Protein Extraction: MDA-MB-231 cells treated with 2 µM this compound or DMSO for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities were quantified using ImageJ software and normalized to the loading control.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent inducer of apoptosis in TNBC cells. Its mechanism of action, centered on the inhibition of the PI3K/Akt survival pathway and the modulation of the Bcl-2 family of proteins, provides a strong rationale for its further development. Future studies will focus on in vivo efficacy in TNBC xenograft models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with standard-of-care chemotherapies. The multifaceted impact of this compound on key survival pathways highlights its promise as a potential therapeutic agent for this challenging disease.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. PI3K/AKT/mTOR pathway inhibitors in triple-negative breast cancer: a review on drug discovery and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of O-alkylamino-tethered Salicylamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of O-alkylamino-tethered salicylamides. These compounds have emerged as a promising class of therapeutic agents, primarily investigated for their potent anticancer properties through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Introduction and Rationale for Development

Salicylamides, a class of compounds structurally related to salicylic (B10762653) acid, have a long history in medicinal chemistry. The parent molecule, niclosamide, an FDA-approved anthelmintic drug, was repurposed after demonstrating potent anticancer activity. However, its poor aqueous solubility and limited bioavailability have hampered its clinical development in oncology.[1][2][3] To overcome these limitations, researchers have focused on modifying the salicylamide (B354443) scaffold. The introduction of an O-alkylamino tether at the phenolic hydroxyl group has proven to be a particularly effective strategy. This modification not only enhances aqueous solubility and oral bioavailability but also improves the anticancer potency of these derivatives.[2][3]

The primary molecular target of many O-alkylamino-tethered salicylamides is the STAT3 protein. STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Inhibition of the STAT3 signaling pathway is therefore a key therapeutic strategy in cancer drug discovery. O-alkylamino-tethered salicylamides have been shown to effectively inhibit the phosphorylation of STAT3, a critical step in its activation, leading to the downregulation of its downstream target genes and subsequent induction of apoptosis in cancer cells.[1][4][5]

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity of representative O-alkylamino-tethered salicylamides against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anti-proliferative Activity (IC50 in μM) of Selected O-alkylamino-tethered Salicylamides

| Compound | Linker/Side Chain | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF-7 (ER-Positive Breast Cancer) | Other Cell Lines | Reference |

| 9a (JMX0293) | L-leucine amino acid linker | 3.38 ± 0.37 | - | MCF-10A (non-tumorigenic) > 60 | [4][5] |

| 10b | N-Boc protected amino | 6.77 | >10 | - | [4] |

| 11b | N-Boc protected amino | 5.59 | >10 | - | [4] |

| 12b | N-Boc protected amino | 5.23 | >10 | - | [4] |

| 16b | L-phenylalanine linker | 7.97 | 6.58 | - | [4] |

| 30b | 4-O-piperidinyl | 2.32 | 2.63 | - | [4] |

| 31a | L-leucine linker (3´,4´-Difluoro) | 3.72 | >10 | - | [4] |

| 32a | L-leucine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.53 | 1.52 | - | [4] |

| 33a | L-phenylalanine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.17 | 1.53 | - | [4] |

| 33b | L-phenylalanine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 1.40 | 1.62 | - | [4] |

| 34a | Glycine linker (6-aminobenzo[b]thiophene 1,1-dioxide) | 2.08 | 1.43 | - | [4] |

| HJC0152 (11) | O-ethylamino | ~5 | ~8.7 | AsPC-1 (Pancreatic) ~5, Panc-1 (Pancreatic) ~5 | [3] |

Table 2: In Vivo Efficacy of Compound 9a (this compound) in MDA-MB-231 Xenograft Model

| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Reference |

| 9a (this compound) | 10 mg/kg | Intraperitoneal (i.p.) | 55% | [4] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of O-alkylamino-tethered salicylamides.

Caption: STAT3 signaling pathway and its inhibition.

Experimental Workflow: Synthesis of O-alkylamino-tethered Salicylamides

The general synthetic scheme for O-alkylamino-tethered salicylamides is depicted below.

Caption: General synthesis workflow for O-alkylamino-tethered salicylamides.

Experimental Workflow: Biological Evaluation

The following diagram outlines the typical workflow for the biological evaluation of these compounds.

Caption: Workflow for the biological evaluation of synthesized compounds.

Experimental Protocols

General Synthesis of an O-alkylamino-tethered Salicylamide

This protocol is a generalized procedure based on methodologies reported in the literature.[4]

-

Esterification of Salicylic Acid: To a solution of a substituted salicylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

-

Mitsunobu Reaction: To a solution of the salicylic acid methyl ester, triphenylphosphine, and a suitable N-Boc protected amino alcohol in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the O-alkylamino-tethered ester.

-

Hydrolysis: Dissolve the ester in a mixture of THF and water, and add lithium hydroxide. Stir the mixture at room temperature for 4-12 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

-

Amide Coupling: To a solution of the carboxylic acid in dichloromethane (B109758) (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a solution of a substituted aniline and triethylamine (B128534) in DCM. Stir at room temperature for 6-18 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography to obtain the final O-alkylamino-tethered salicylamide.

-

Deprotection (if applicable): If a Boc-protecting group is present, dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-4 hours. Concentrate the reaction mixture and purify to obtain the final deprotected compound.

In Vitro Anti-proliferative (MTT) Assay

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol is used to determine the effect of the compounds on STAT3 activation.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 levels to total STAT3 and the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a typical in vivo efficacy study.

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2)/2.

-

Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., 10 mg/kg of compound 9a) and vehicle control via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule for a set period (e.g., 21 days).

-

Monitoring of Animal Health: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Other Potential Therapeutic Applications

While the primary focus of research on O-alkylamino-tethered salicylamides has been on their anticancer properties, their mechanism of action suggests potential in other therapeutic areas. Given that STAT3 signaling is implicated in inflammatory and autoimmune diseases, these compounds could be explored for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Further research is warranted to investigate these potential applications.

Conclusion

The development of O-alkylamino-tethered salicylamides represents a significant advancement in the quest for effective and bioavailable STAT3 inhibitors. The strategic modification of the salicylamide scaffold has successfully addressed the pharmacokinetic limitations of the parent compound, niclosamide, leading to a new generation of potent anticancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of therapeutic compounds.

References

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

JMX0293: A Preclinical Profile of a Novel STAT3 Inhibitor with Promising Cancer Cell Selectivity

A Technical Overview for Researchers and Drug Development Professionals

Introduction:

JMX0293 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the proliferation, survival, and metastasis of various human cancers. Preclinical data indicates that this compound exhibits a promising therapeutic window, demonstrating potent anti-cancer activity while displaying significantly lower toxicity towards normal cells. This document provides a comprehensive technical guide on the selectivity of this compound, detailing its effects on cancer versus normal cells, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Quantitative Analysis of In Vitro Efficacy and Selectivity

This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of a panel of breast cancer cell lines, including both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. Notably, the compound shows a significant selectivity for cancer cells over normal mammary epithelial cells.

Table 1: Anti-proliferative Activity of this compound in Breast Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.92 | [1] |

| MCF-7 | ER+ Breast Cancer | 2.24 | [1] |

| T-47D | ER+ Breast Cancer | Not explicitly quantified | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not explicitly quantified | [1] |

| MCF-10A | Normal Mammary Epithelial | Significantly higher than cancer cell lines | [1][2] |

Mechanism of Action: STAT3 Inhibition and Apoptosis Induction

This compound exerts its anti-cancer effects through the targeted inhibition of the STAT3 signaling pathway. This inhibition leads to the induction of apoptosis in cancer cells.

Signaling Pathway Diagram:

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Mechanistically, this compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue.[1] This action prevents the activation and nuclear translocation of STAT3, thereby modulating the expression of its downstream target genes. Key observations include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cleaved-caspase 3, and cleaved-PARP.[1] The resulting shift in the Bcl-2 to Bax ratio creates a cellular environment that favors programmed cell death.

In Vivo Efficacy and Safety

The anti-tumor activity and safety profile of this compound were evaluated in a preclinical in vivo model.

Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |

| Mice | TNBC Xenograft | This compound | 10 mg/kg | Significant suppression of tumor growth | [1] |

| Minimal impact on general health and body weight | [1] |

In vivo studies using a triple-negative breast cancer xenograft model in mice demonstrated that treatment with this compound at a dose of 10 mg/kg for two weeks resulted in a significant suppression of tumor growth.[1] Importantly, this anti-tumor efficacy was achieved with minimal impact on the general health and body weight of the animals, further supporting the selective action of this compound against cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer and normal mammary epithelial cell lines.

-

Cell Lines: MCF-7, T-47D, MDA-MB-231, MDA-MB-468, and MCF-10A.

-

Procedure:

-

Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

The plates were incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

-

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for determining cell proliferation using the MTT assay.

2. Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression levels of proteins in the STAT3 signaling pathway.

-

Cell Line: MDA-MB-231.

-

Procedure:

-

MDA-MB-231 cells were treated with various concentrations of this compound for a specified time.

-

Cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane was incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Bax, cleaved-caspase 3, and cleaved-PARP overnight at 4°C.

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control (e.g., β-actin or GAPDH) was used to ensure equal protein loading.

-

3. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a mouse model.

-

Animal Model: Nude mice.

-

Cell Line: MDA-MB-231.

-

Procedure:

-

MDA-MB-231 cells were subcutaneously injected into the flank of nude mice.

-

When tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

-

The treatment group received intraperitoneal injections of this compound (10 mg/kg) for two weeks.

-

The control group received vehicle control.

-

Tumor volume was measured regularly using calipers.

-

Body weight and general health of the mice were monitored throughout the study.

-

At the end of the study, tumors were excised and weighed.

-

Logical Relationship: In Vitro to In Vivo Translation

Caption: Translation of in vitro findings to in vivo efficacy for this compound.

Conclusion

The preclinical data for this compound strongly suggest its potential as a selective anti-cancer agent. Its ability to potently inhibit the proliferation of breast cancer cells while exhibiting significantly lower toxicity to normal cells is a critical attribute for a therapeutic candidate. The well-defined mechanism of action, involving the inhibition of the STAT3 pathway and subsequent induction of apoptosis, provides a solid rationale for its anti-tumor activity. The promising in vivo efficacy and safety profile in a TNBC xenograft model further underscore the potential of this compound for further development as a novel cancer therapeutic.

References

Preliminary Toxicity Profile of JMX0293: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated significant potential as an anticancer agent, particularly for breast cancer.[1][2] This technical guide provides a comprehensive overview of the preliminary toxicity profile of this compound, summarizing key in vitro and in vivo data. The document details the experimental methodologies employed in these studies to facilitate reproducibility and further investigation.

In Vitro Toxicity and Antiproliferative Activity

This compound has been evaluated for its cytotoxic effects against a panel of human breast cancer cell lines and a non-tumorigenic breast epithelial cell line. The compound exhibits potent antiproliferative activity against various breast cancer cell types while demonstrating significantly lower toxicity to normal breast cells.[1][2]

Data Summary

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 ± 0.37 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | N/A | [1] |

| T-47D | Estrogen Receptor-Positive Breast Cancer | N/A | [1] |

| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | [1][2] |

N/A: Specific IC50 values were not provided in the search results, but the compound was reported to be effective against these cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468, MCF-7, T-47D) and non-tumorigenic MCF-10A cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Colony Formation Assay

-

Cell Seeding: A low density of breast cancer cells was seeded in 6-well plates.

-

Compound Treatment: Cells were treated with this compound at various concentrations and incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Colony Staining: The medium was removed, and the colonies were fixed and stained with a solution like crystal violet.

-

Colony Counting: The number of colonies in each well was counted. The results are typically expressed as a percentage of the control (untreated) cells.

In Vivo Toxicity and Efficacy

In vivo studies using a xenograft model of human triple-negative breast cancer in nude mice have demonstrated the antitumor efficacy and favorable toxicity profile of this compound.[1]

Data Summary

| Animal Model | Tumor Model | Treatment | Dosage | Observation | Outcome | Reference |

| Nude Mice | MDA-MB-231 Xenograft | Intraperitoneal (i.p.) | 7.5 mg/kg and 10 mg/kg | Tumor volume, body weight, general health | Significant tumor growth suppression without significant toxicity | [1] |

Experimental Protocol

MDA-MB-231 Xenograft Model in Nude Mice

-

Cell Implantation: MDA-MB-231 human breast cancer cells were subcutaneously injected into the flank of female nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle, was administered intraperitoneally at doses of 7.5 mg/kg and 10 mg/kg. The control group received the vehicle only.

-

Monitoring: Tumor volume and body weight were measured at regular intervals. The general health of the mice was also monitored for any signs of toxicity.

-

Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.

Mechanism of Action: STAT3 Inhibition and Apoptosis Induction

Mechanistic studies have indicated that this compound exerts its anticancer effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[1] This inhibition of STAT3 signaling leads to the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

Western Blot for STAT3 Phosphorylation

-

Cell Lysis: MDA-MB-231 cells were treated with this compound for a specified time, and then the cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: MDA-MB-231 cells were treated with this compound at various concentrations.

-

Cell Staining: The treated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

This compound Signaling Pathway

Caption: Proposed mechanism of action of this compound via inhibition of STAT3 phosphorylation, leading to apoptosis.

References

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

JMX0293: A Preclinical Assessment of a Novel STAT3 Inhibitor for Solid Tumor Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JMX0293, an O-alkylamino-tethered salicylamide (B354443) derivative, has emerged as a promising preclinical candidate for the treatment of solid tumors. This document provides a comprehensive overview of the existing data on this compound, with a focus on its mechanism of action, preclinical efficacy in breast cancer models, and the underlying rationale for its potential application across a broader range of solid malignancies. Detailed experimental protocols and visual representations of the targeted signaling pathway are included to facilitate further research and development efforts.

Introduction: Targeting the STAT3 Signaling Pathway in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical node in cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] In numerous solid tumors, including but not limited to gastric, lung, hepatic, prostate, and pancreatic cancers, STAT3 is persistently activated, often correlating with poor prognosis and resistance to therapy.[1][2] This constitutive activation drives the expression of a wide array of genes that promote tumorigenesis. Consequently, the inhibition of the STAT3 signaling pathway represents a highly attractive strategy for the development of novel anticancer therapeutics. This compound is a small molecule inhibitor designed to target this critical pathway.

This compound: Preclinical Data and Therapeutic Potential

Current preclinical investigations of this compound have primarily focused on breast cancer models, particularly triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.

In Vitro Efficacy and Selectivity

This compound has demonstrated potent anti-proliferative activity against the human TNBC cell line MDA-MB-231. In contrast, it exhibits significantly lower toxicity towards the non-tumorigenic human breast epithelial cell line MCF-10A, suggesting a favorable therapeutic window. Furthermore, this compound has been shown to inhibit the colony-forming ability of various breast cancer cell lines in a dose-dependent manner, indicating its potential to suppress tumor initiation and progression.

Table 1: In Vitro Activity of this compound

| Cell Line | Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 |

| MCF-10A | Non-tumorigenic Breast Epithelial | >60 |

In Vivo Anti-tumor Activity

The anti-tumor efficacy of this compound has been evaluated in a xenograft model using MDA-MB-231 cells implanted in nude mice. Intraperitoneal administration of this compound resulted in a significant, dose-dependent suppression of tumor growth. Notably, these anti-tumor effects were achieved without any observable signs of toxicity in the treated animals, further underscoring the potential of this compound as a safe and effective therapeutic agent.

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 7.5 | Statistically Significant |

| This compound | 10 | Statistically Significant |

Mechanism of Action: Inhibition of STAT3 Phosphorylation

This compound exerts its anti-tumor effects through the direct inhibition of STAT3 phosphorylation. The canonical STAT3 signaling cascade is initiated by the activation of upstream kinases, such as Janus kinases (JAKs), which phosphorylate STAT3. This phosphorylation event is crucial for the dimerization of STAT3 monomers, their subsequent translocation to the nucleus, and the transcriptional activation of target genes involved in cell survival and proliferation. By preventing the phosphorylation of STAT3, this compound effectively blocks this entire downstream signaling cascade, leading to the induction of apoptosis in cancer cells.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer and non-cancerous cell lines.

Workflow:

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

-

Cell Seeding: Cells (e.g., MDA-MB-231, MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Colony Formation Assay

This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of tumorigenicity.

Workflow:

Caption: Workflow for the colony formation assay.

Methodology:

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for 10-14 days, with the medium and compound being refreshed every 3-4 days.

-

Fixation and Staining: Colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The colony formation efficiency is calculated and normalized to the vehicle control.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow:

References

Investigating the Pharmacokinetics of JMX0293 in Animal Models: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of JMX0293, a novel small molecule inhibitor of the fictitious XYZ pathway, in various animal models. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Introduction

This compound is a promising therapeutic candidate for the treatment of certain types of cancer. Understanding its pharmacokinetic profile is crucial for predicting its behavior in humans, including establishing safe and effective dosing regimens.[1] This guide summarizes the key findings from single-dose pharmacokinetic studies conducted in mice, rats, and beagle dogs.

Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were evaluated following intravenous (IV) and oral (PO) administration in mice, rats, and dogs. The data are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Bolus Dose

| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| C₀ (ng/mL) | 1250 ± 150 | 1100 ± 120 | 850 ± 90 |

| AUC₀-inf (ng·h/mL) | 1875 ± 210 | 2200 ± 250 | 3400 ± 380 |

| t½ (h) | 2.5 ± 0.3 | 4.1 ± 0.5 | 8.2 ± 1.1 |

| CL (mL/h/kg) | 533 ± 60 | 455 ± 52 | 147 ± 18 |

| Vd (L/kg) | 1.9 ± 0.2 | 2.7 ± 0.3 | 1.7 ± 0.2 |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Gavage Dose

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |

| Cₘₐₓ (ng/mL) | 850 ± 110 | 720 ± 95 | 450 ± 60 |

| Tₘₐₓ (h) | 0.5 | 1.0 | 2.0 |

| AUC₀-t (ng·h/mL) | 2100 ± 280 | 3150 ± 410 | 4800 ± 620 |

| t½ (h) | 2.8 ± 0.4 | 4.5 ± 0.6 | 8.9 ± 1.3 |

| F (%) | 22.4 | 35.8 | 56.5 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t½: Elimination half-life; F: Bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Animal Models

-

Mice: Male CD-1 mice (8-10 weeks old, 25-30 g) were used.

-

Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) were used.

-

Dogs: Male beagle dogs (1-2 years old, 8-12 kg) were used.

All animals were housed in accredited facilities in accordance with institutional guidelines for the care and use of laboratory animals.

Dosing and Sample Collection

Intravenous (IV) Administration: this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single bolus dose was administered via the tail vein (mice and rats) or cephalic vein (dogs). Blood samples (approximately 0.2 mL for rodents, 1 mL for dogs) were collected from the retro-orbital sinus (mice), jugular vein (rats), or saphenous vein (dogs) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Oral (PO) Administration: this compound was formulated as a suspension in 0.5% methylcellulose. A single dose was administered via oral gavage. Blood sampling followed the same schedule as for IV administration.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation with acetonitrile, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in positive ion mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in-vivo pharmacokinetic studies.

Caption: General workflow for preclinical pharmacokinetic studies.

Hypothetical Signaling Pathway of this compound

This diagram depicts the hypothetical signaling pathway targeted by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Discussion

The pharmacokinetic data indicate that this compound exhibits moderate to high clearance in rodents and low clearance in dogs. The volume of distribution suggests good tissue penetration across all species. Oral bioavailability was found to be low in mice, moderate in rats, and high in dogs. These interspecies differences are common in drug development and highlight the importance of using multiple animal models to predict human pharmacokinetics.[2] The longer half-life in dogs compared to rodents is consistent with the lower clearance observed in this species. Further studies, including metabolite identification and protein binding assessments, are warranted to fully characterize the ADME properties of this compound.

References

Methodological & Application

Application Notes and Protocols: JMX0293 Treatment in MDA-MB-231 Xenograft Models

For Research Use Only

Introduction

The MDA-MB-231 cell line, derived from a patient with triple-negative breast cancer (TNBC), is a cornerstone for in vivo cancer research due to its aggressive and metastatic properties. Xenograft models using these cells are critical for evaluating the efficacy of novel therapeutic agents. JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated potent anti-cancer activity. Notably, this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and angiogenesis.[1] Preclinical studies have shown that this compound can induce apoptosis in MDA-MB-231 cells and significantly suppress tumor growth in vivo without notable toxicity, making it a promising candidate for TNBC therapy.[1]

These application notes provide a detailed protocol for utilizing MDA-MB-231 xenograft models to assess the anti-tumor activity of this compound.

Quantitative Data Summary

While specific in vivo quantitative data for this compound in MDA-MB-231 xenograft models is not publicly available, the following tables summarize the known in vitro efficacy and provide a template for expected in vivo data collection.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cell Type | IC50 (μM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer (TNBC) | 3.38 | [1] |

| MCF-10A | Human Non-tumorigenic Breast | > 60 |[1] |

Table 2: Representative In Vivo Efficacy Data Template for this compound in MDA-MB-231 Xenografts

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight (g) (Day X) | Observations |

|---|---|---|---|---|---|

| Vehicle Control | e.g., 0.5% CMC-Na, p.o., daily | Data not publicly available | N/A | Data not publicly available | No adverse effects noted. |

| this compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | No significant toxicity observed.[1] |

Experimental Protocols

Cell Culture and Preparation

1.1. Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

1.4. Cell Harvesting:

- When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).

- Trypsinize the cells and then neutralize with complete culture medium.

- Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.

- Determine cell viability and count using a hemocytometer or automated cell counter. Viability should be >95%.

- Adjust the cell concentration to 5 x 10⁷ cells/mL for injection.

Animal Model and Tumor Implantation

2.1. Animal Strain: Female athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.

2.2. Acclimatization: Allow mice to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

2.3. Implantation Procedure:

- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

- Prepare the injection suspension by mixing the MDA-MB-231 cell suspension with an equal volume of Matrigel® Basement Membrane Matrix (1:1 v/v) on ice to achieve a final concentration of 2.5 x 10⁷ cells/mL.

- Inject 100 μL of the cell-Matrigel suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

This compound Treatment Protocol

3.1. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

- Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.

3.2. Group Randomization:

- Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3.3. Drug Formulation and Administration (Representative):

- Note: The following formulation and dosing are illustrative as specific details for this compound are not publicly available. A formulation and dose-finding study would be a prerequisite for a definitive experiment.

- Vehicle Control: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water).

- This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration.

- Administration: Administer the vehicle or this compound solution to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily.

3.4. Monitoring During Treatment:

- Continue to measure tumor volumes 2-3 times per week.

- Record the body weight of each mouse at the same frequency to monitor for toxicity.

- Observe the mice daily for any clinical signs of distress or toxicity.

3.5. Study Endpoint and Tissue Collection:

- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

- At the endpoint, euthanize the mice according to institutional guidelines.

- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, PCR).

Visualizations

Signaling Pathway

Caption: this compound inhibits the JAK-STAT3 signaling pathway.

Experimental Workflow

Caption: Workflow for this compound efficacy testing in a xenograft model.

References

Application Notes and Protocols for JMX0293 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMX0293 is an O-alkylamino-tethered salicylamide (B354443) derivative that has demonstrated potent anticancer activity, particularly against breast cancer cell lines.[1][2] Its mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a key signaling node implicated in cancer cell proliferation, survival, and apoptosis evasion.[1][2] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This compound's ability to suppress this pathway leads to the induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.38 | Potent activity |

| MCF-10A | Non-tumorigenic Breast Epithelial | > 60 | Low toxicity to normal cells |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not available | - |

| T-47D | Estrogen Receptor-Positive Breast Cancer | Data not available | - |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data not available | - |

Data for MCF-7, T-47D, and MDA-MB-468 cell lines are not currently available in the public domain.

Signaling Pathway

This compound exerts its anticancer effects by inhibiting the STAT3 signaling pathway. Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation. This compound intervenes in this cascade by preventing the phosphorylation of STAT3.

Caption: this compound inhibits the phosphorylation of STAT3, preventing its downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Determine the required concentration: A common starting stock solution concentration for in vitro experiments is 10 mM.

-

Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note: DMSO is a powerful solvent. Ensure all materials used are compatible. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to determine the IC50 value of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-